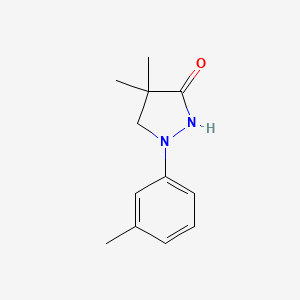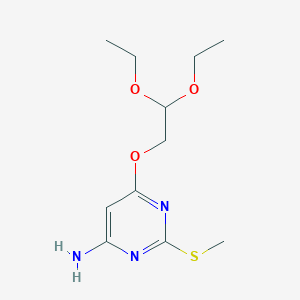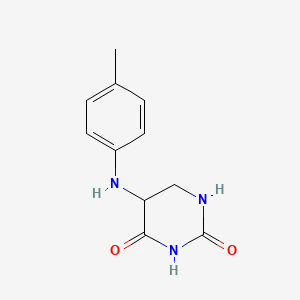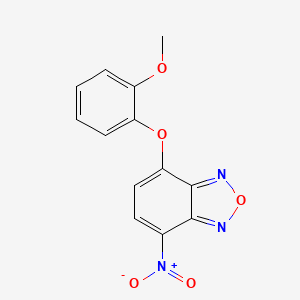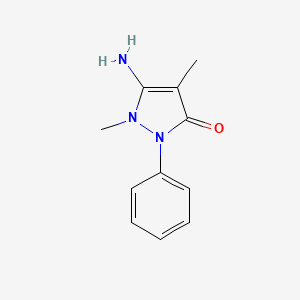
5-Amino-1,4-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an amino group, two methyl groups, and a phenyl group attached to a pyrazolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method is the reaction of phenylhydrazine with acetoacetic ester under acidic or basic conditions, followed by cyclization to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-Amino-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its analgesic effects may be due to the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins that mediate pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with similar analgesic and antipyretic properties.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) that also belongs to the pyrazolone family.
Metamizole: A pyrazolone derivative used as an analgesic and antipyretic.
Uniqueness
5-Amino-1,4-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the amino group and the phenyl group can enhance its interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
760187-21-1 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-amino-1,4-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-8-10(12)13(2)14(11(8)15)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 |
InChI Key |
ZPWUSPNWEVEVDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N(C1=O)C2=CC=CC=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


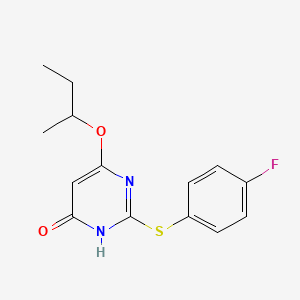
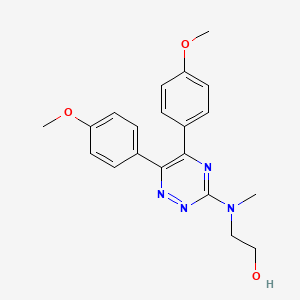



![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
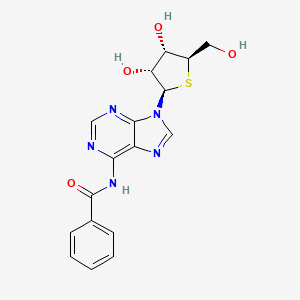
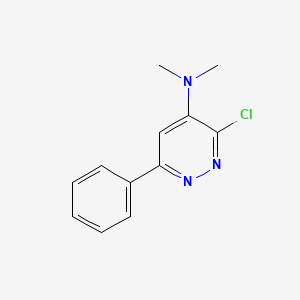
![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
